molecular formula C17H20N6O B2767340 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034519-71-4

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2767340
CAS No.: 2034519-71-4
M. Wt: 324.388
InChI Key: DDGLKKQQIHZCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H20N6O and its molecular weight is 324.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

A notable application of benzamide-based compounds, closely related to the chemical structure of interest, is in the development of novel antiviral agents. A study detailed the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the avian influenza virus (H5N1). These compounds, synthesized through a series of chemical reactions, showed viral reduction rates between 85-65%, highlighting their potential as therapeutic agents against bird flu influenza (Hebishy et al., 2020).

Synthesis and Characterization of Heterocycles

The chemical compound is integral to the synthesis of novel heterocycles. Research has shown the creation of new pyrazole, pyrimidine, and triazine derivatives with potential biological activities. These compounds have been synthesized using various chemical reactions and characterized through spectroscopic methods, offering insights into their structure and potential applications in medicinal chemistry (Kariuki et al., 2022).

Antimicrobial Applications

Derivatives of the chemical compound have been studied for their antimicrobial properties. A particular focus has been on the synthesis of triazine substituted pyrazoles and their evaluation against tubercular and microbial infections. These compounds have shown promising results, establishing a relationship between their structure and antimicrobial activity, which could be pivotal in developing new antimicrobial agents (Deohate & Mulani, 2019).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives, including compounds with similar structural motifs to the compound of interest, have been explored for their gelation properties. These studies aim to understand the role of methyl functionality and multiple non-covalent interactions in gelation behavior. Such compounds have shown promise in forming stable gels in ethanol/water and methanol/water mixtures, suggesting their potential in supramolecular chemistry applications (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13(2)16(10-22-12-18-11-20-22)21-17(24)14-5-3-6-15(9-14)23-8-4-7-19-23/h3-9,11-13,16H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGLKKQQIHZCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.